molecular formula C15H12BrNO B3210887 6-(Benzyloxy)-4-bromo-1H-indole CAS No. 1082040-77-4

6-(Benzyloxy)-4-bromo-1H-indole

Cat. No.: B3210887
CAS No.: 1082040-77-4
M. Wt: 302.16 g/mol
InChI Key: HHBWTBDOWPGVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Benzyloxy)-4-bromo-1H-indole: is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound features a benzyloxy group at the 6-position and a bromine atom at the 4-position of the indole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)-4-bromo-1H-indole typically involves several steps:

    Bromination: The starting material, 6-benzyloxyindole, undergoes bromination at the 4-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as carbon tetrachloride (CCl4) or acetic acid.

    Protection and Deprotection: The benzyloxy group is introduced via a protection step using benzyl bromide and a base like sodium hydride (NaH) or potassium carbonate (K2CO3). .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for scale, yield, and cost-effectiveness. This often involves continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzyloxy group can be oxidized to a benzoate ester using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under conditions like palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, Pd/C with H2

    Substitution: Pd(PPh3)4, CuI, bases like K2CO3

Major Products:

Scientific Research Applications

Chemistry: 6-(Benzyloxy)-4-bromo-1H-indole is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and natural product analogs.

Biology: In biological research, it serves as a building block for the synthesis of compounds that can modulate biological pathways, making it useful in drug discovery and development.

Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: In the chemical industry, it is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-4-bromo-1H-indole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Uniqueness: 6-(Benzyloxy)-4-bromo-1H-indole is unique due to the presence of both the benzyloxy and bromine substituents, which confer distinct chemical reactivity and biological properties. This dual functionality allows for versatile modifications and applications in various fields of research and industry.

Properties

IUPAC Name

4-bromo-6-phenylmethoxy-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO/c16-14-8-12(9-15-13(14)6-7-17-15)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBWTBDOWPGVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=CN3)C(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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